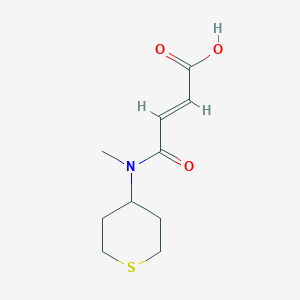
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, also known as MTPA, is a naturally-occurring carboxylic acid that has been widely studied in the past few decades due to its potential applications in various scientific fields. MTPA has shown to be an effective inhibitor of several enzymes, as well as a promising therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The title compound, a close relative to the investigated molecules, is characterized by its planar molecular structure, with intramolecular hydrogen bonding playing a significant role in its stability. Such compounds often serve as key intermediates in the synthesis of complex molecules due to their reactive sites, which allow for specific modifications (K. Lo & S. Ng, 2009). The study of these molecules' crystallographic and spectroscopic properties helps in understanding the fundamental aspects of molecular interactions and design of functional materials.
Synthesis and Chemical Properties
Research has focused on the synthesis of N-maleanilinic acid derivatives, demonstrating the versatility of compounds with similar structures in producing novel materials. These derivatives show potential in various applications, including the development of new pharmacological agents and materials with specific optical or electronic properties. The ability to correlate between experimental and theoretical calculations allows for precise control over the properties of synthesized compounds, which is crucial for targeted applications (M. Zayed, M. El-desawy, & A. A. Eladly, 2019).
Neuroprotective Agents
One significant area of application for compounds structurally similar to (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is in the development of neuroprotective agents. These compounds have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, a target for therapeutic intervention in neurodegenerative diseases. By inhibiting this enzyme, it is possible to modulate neuroprotective pathways, offering potential treatments for conditions such as Alzheimer's disease and Huntington's disease (M. Drysdale, S. Hind, M. Jansen, & J. F. Reinhard, 2000).
Photoluminescent Materials
Another research direction explores the use of structurally related compounds in the synthesis of luminescent molecular crystals. These materials exhibit highly stable photoluminescence, making them candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and other photonic devices. The ability to synthesize and manipulate the properties of these compounds opens up new possibilities for the development of advanced materials with customized optical properties (N. Zhestkij, E. V. Gunina, S. Fisenko, A. Rubtsov, D. A. Shipilovskikh, V. Milichko, & S. Shipilovskikh, 2021).
Eigenschaften
IUPAC Name |
(E)-4-[methyl(thian-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOXXPDNWNRLQX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCSCC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















